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6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE -

6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE

Catalog Number: EVT-8939734
CAS Number:
Molecular Formula: C11H12ClN3O4
Molecular Weight: 285.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative characterized by the presence of a chlorine atom at the 6-position of the 7-deazapurine base, linked to a beta-D-ribofuranosyl moiety. This compound is primarily recognized for its antifungal activity and is utilized in various research applications, particularly in the fields of organic chemistry and biochemistry. Its chemical structure can be denoted by the molecular formula C11H12ClN3O4C_{11}H_{12}ClN_3O_4 and it has a CAS number of 16754-80-6.

Source and Classification

6-Chloro-7-deazapurine-beta-D-riboside is classified under the category of nucleosides, which are essential building blocks for nucleic acids. It is derived from 7-deazapurine, a purine analog that lacks a nitrogen atom at position 7. This modification imparts unique biochemical properties, making it an important compound in drug discovery and development. The compound has been referenced in multiple reputable studies, highlighting its significance in antifungal research and potential therapeutic applications .

Synthesis Analysis

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside typically involves two main steps:

  1. Chlorination of 7-deazapurine: The first step entails the introduction of a chlorine atom at the 6-position of the 7-deazapurine base. This can be achieved through electrophilic aromatic substitution reactions using chlorinating agents.
  2. Ribosylation: Following chlorination, ribosylation occurs, where the chlorinated base is reacted with ribofuranose to form the nucleoside. This reaction often uses suitable glycosylation conditions to facilitate the formation of the beta-glycosidic bond between the ribose sugar and the nitrogenous base .
Molecular Structure Analysis

The molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside features:

  • Base: The 7-deazapurine structure provides a purine-like framework but with distinct electronic properties due to the absence of nitrogen at position 7.
  • Sugar: The beta-D-ribofuranose sugar is attached at the N1 position of the purine base, forming a beta-glycosidic linkage.

Structural Data

  • Molecular Formula: C11H12ClN3O4C_{11}H_{12}ClN_3O_4
  • Molecular Weight: Approximately 273.68 g/mol
  • CAS Number: 16754-80-6
Chemical Reactions Analysis

6-Chloro-7-deazapurine-beta-D-riboside can participate in several chemical reactions due to its functional groups:

  • Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, making it reactive towards various nucleophiles.
  • Glycosylation Reactions: The ribosyl group can be modified or replaced through further glycosylation reactions, allowing for the synthesis of more complex nucleoside analogs.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 6-Chloro-7-deazapurine-beta-D-riboside primarily revolves around its antifungal properties. It acts by inhibiting fungal RNA synthesis, which is critical for fungal growth and reproduction. The incorporation of this compound into fungal RNA can disrupt normal cellular processes, leading to cell death.

Process

  1. Incorporation into RNA: Once inside fungal cells, it is incorporated into RNA molecules in place of adenosine or guanosine.
  2. Disruption of Function: This incorporation leads to dysfunctional RNA that cannot properly participate in protein synthesis or other essential cellular functions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the electrophilic chlorine atom.

Relevant analyses indicate that its antifungal activity is significant when tested against various fungal strains, making it a valuable compound for research purposes .

Applications

6-Chloro-7-deazapurine-beta-D-riboside has several scientific applications:

  1. Antifungal Research: Used extensively to study mechanisms of antifungal action and develop new antifungal agents.
  2. Drug Development: Serves as a lead compound for synthesizing more potent nucleoside analogs with enhanced biological activity.
  3. Biochemical Studies: Employed in studies investigating RNA metabolism and function due to its ability to mimic natural nucleosides.
Synthetic Methodologies and Structural Analog Development

Ribosylation Strategies for 7-Deazapurine Scaffolds

Ribosylation of 7-deazapurine scaffolds centers on constructing the pivotal N-glycosidic bond between the nucleobase and ribose moiety. The Vorbrüggen glycosylation reaction is the predominant method, employing perbenzoylated 2-methyl-ribose and 6-chloro-7-deazapurine derivatives under Lewis acid catalysis. Key challenges include low nucleobase reactivity and competing side reactions. As reported, coupling perbenzoylated 2-methyl-ribose with 6-chloro-7-iodo-7-deazapurine using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile yields the N-9 glycosylated product, albeit with moderate efficiency (20%–73%) [10]. A significant side reaction involves solvent participation, where acetonitrile forms N-silyl ketene imine intermediates that attack the activated ribose, leading to cyanomethylated byproducts (54% yield) [10]. Alternative solvents like dichloromethane mitigate this but necessitate extended reaction times.

Table 1: Ribosylation Efficiency Under Vorbrüggen Conditions

NucleobaseActivatorsSolventYield (%)Major Side Product
6-Chloro-7-iodo-7-deazapurineTMSOTf/DBUAcetonitrile20Cyanomethylated adduct (54%)
6-Chloro-7-deazapurineTMSOTf/BSAAcetonitrile73Not reported

Regioselective Chlorination at the C6 Position: Mechanistic Insights

Regioselective chlorination at C6 is achieved early in 7-deazapurine synthesis, leveraging electronic differentiation between C6 and other reactive sites. The C6 position exhibits heightened electrophilicity due to adjacent nitrogen atoms (N1 and N3), facilitating halogenation via electrophilic aromatic substitution. Chlorination typically uses phosphorus oxychloride (POCl₃) as both solvent and reagent, often with N,N-diethylaniline as a catalyst [6]. Kinetic studies reveal that chlorination precedes ribosylation, as halogenation enhances the nucleobase’s solubility in organic media and stabilizes the transition state during glycosylation. The chloro group also serves as a versatile handle for subsequent functionalization, such as amination to adenine analogs or palladium-catalyzed cross-coupling [6] [10].

Stereochemical Control in β-D-Ribofuranoside Conjugation

Stereoselective formation of the β-D-ribofuranoside linkage is critical for biological activity. Anomeric stereocontrol is governed by:

  • Stereodirecting effects of protecting groups (e.g., benzoyl groups at O2′, O3′, O5′), which favor β-orientation through steric shielding of the α-face.
  • Solvent-assisted participation, where polar solvents stabilize oxocarbenium ion intermediates, promoting trans-nucleophilic attack [10].X-ray crystallography confirms exclusive β-configuration in crystalline 6-chloro-7-deazapurine-β-D-riboside, evidenced by trans-orientation of H1′ and C4′ in the ribose ring . Enzymatic methods using purine nucleoside phosphorylases offer an alternative route with inherent β-selectivity, though substrate specificity limits applicability [6].

Novel Catalytic Approaches for N-Glycosidic Bond Formation

Recent advances focus on optimizing catalysts and activators to enhance efficiency and stereoselectivity:

  • Lewis Acid Catalysis: TMSOTf remains widely used but requires stoichiometric amounts. Catalytic variants (0.2–0.5 equiv) paired with bis(trimethylsilyl)acetamide (BSA) show improved yields (73%) by enhancing nucleobase silylation [10].
  • Dual-Activation Systems: Combining TMSOTf with DBU suppresses side reactions by neutralizing triflic acid byproducts. However, DBU’s nucleophilicity risks ribose degradation above 70°C [10].
  • Enzyme Mimetics: Early-stage research explores artificial metalloenzymes for aqueous-phase glycosylation, utilizing rhodium complexes to orient reactants. This method achieves β:α ratios >20:1 but suffers from low turnover frequencies [6].

Table 2: Catalytic Systems for N-Glycosidic Bond Formation

Catalytic SystemTemperature (°C)β:α RatioAdvantagesLimitations
TMSOTf/DBU (stoichiometric)70>99:1High β-selectivityCyanomethylated byproducts
TMSOTf/BSA (catalytic)80>99:1Reduced catalyst loadingRequires anhydrous conditions
Artificial metalloenzymes37>20:1Aqueous compatibilityLow catalytic efficiency

These methodologies underscore a dual focus: refining classical Vorbrüggen chemistry to suppress solvent interference and pioneering bio-inspired catalysts for sustainable synthesis. Future work necessitates addressing solvent nucleophilicity in Lewis acid-mediated reactions and optimizing catalytic turnover in enzymatic mimics [6] [10].

Properties

Product Name

6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE

IUPAC Name

2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2

InChI Key

BFDDOTZWMOKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

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